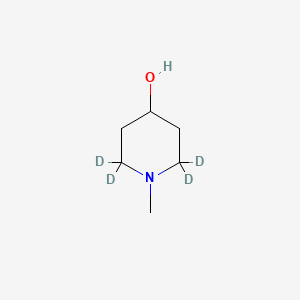

1-Methyl-4-hydroxypiperidine-d4

Description

Properties

IUPAC Name |

2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWRHPMUVYFOD-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676034 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189499-82-8 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Methyl-4-hydroxypiperidine-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-4-hydroxypiperidine-d4, a deuterated isotopologue of 1-methyl-4-hydroxypiperidine. This document is intended to be a valuable resource for professionals in research and drug development, offering not only foundational data but also insights into its synthesis, handling, and the scientific rationale behind the use of deuterated compounds.

Introduction: The Significance of Deuteration in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into such scaffolds represents a sophisticated strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

The primary scientific principle underpinning this approach is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[2] In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, this difference can significantly slow down the rate of metabolic degradation. This, in turn, can lead to an extended plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall therapeutic profile. This compound, with deuterium atoms incorporated at the piperidine ring, is a valuable building block for the synthesis of such next-generation therapeutics.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. While extensive experimental data on the physical properties of the deuterated compound are not widely published, we can infer certain characteristics based on available information and the known effects of deuteration.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 1-Methyl-4-hydroxypiperidine (non-deuterated) |

| CAS Number | 1189499-82-8[2][3] | 106-52-5[4][5] |

| Molecular Formula | C₆H₉D₄NO[2][3] | C₆H₁₃NO[4][5] |

| Molecular Weight | 119.20 g/mol [2][3] | 115.17 g/mol [4][5] |

| Physical Form | Brownish-Red Liquid[6] | Liquid or low-melting solid[5] |

| Melting Point | Data not available | 29 °C[5] |

| Boiling Point | Data not available | 95-96 °C at 13 Torr[5] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[6] | Data not available |

It is important to note that while melting and boiling points are expected to be very similar to the non-deuterated analog, slight variations may exist due to differences in intermolecular forces arising from the presence of deuterium.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. In the case of this compound, both ¹H and ¹³C NMR would be employed.

-

¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog due to the substitution of four protons with deuterium. The signals corresponding to the protons on the deuterated carbons will be absent. The remaining protons on the piperidine ring and the methyl group would be observable.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all six carbon atoms. The carbons bonded to deuterium will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I = 1). The C-D coupling constants are typically smaller than C-H coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 119.20, confirming the incorporation of four deuterium atoms. The fragmentation pattern can provide further structural information. For comparison, the non-deuterated 1-Methyl-4-hydroxypiperidine shows a molecular ion peak at m/z = 115.17.[4]

Synthesis Pathway

A plausible synthetic route to this compound involves the reduction of a suitable piperidinone precursor using a deuterated reducing agent. A general workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following is a generalized protocol based on common organic synthesis techniques for similar compounds.[7]

-

Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable anhydrous solvent (e.g., methanol, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is carefully quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure this compound.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity for the synthesis of deuterated pharmaceutical compounds. Its physical and chemical properties, while not exhaustively documented in public literature, can be reasonably inferred from its non-deuterated analog and the established principles of isotopic labeling. This guide provides a foundational understanding of this compound, which should aid researchers and drug development professionals in its effective utilization.

References

-

CRO SPLENDID LAB. (2018, July 14). Deuterated Compounds. Retrieved from [Link]

- Gunaratna, M. J., Hua, D. H., Zou, B., Pascual, C., Cao, W., Zhang, M., ... & Xie, X. S. (2019). Synthesis of 1, 4-and 1, 4, 4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66048, 4-Piperidinol, 1-methyl-. Retrieved from [Link]

- Maruthavanan, T., & Senthilkumar, R. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. International Journal of ChemTech Research, 4(3), 1104-1111.

- Islam, N. U., & Masood, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (2020, January). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Hydroxy-N-methylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-4-hydroxypiperidine-d4: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in Modern Research

Isotopically labeled compounds are indispensable tools in contemporary scientific research, particularly within the realms of drug discovery and development. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), imparts a subtle yet significant change in mass without altering the fundamental chemical properties of the molecule. This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds ideal internal standards for quantitative analyses.[1][2][3] 1-Methyl-4-hydroxypiperidine-d4, a deuterated analog of 1-methyl-4-hydroxypiperidine, serves as a crucial internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate quantification of the parent compound in complex biological matrices.[4] Its use mitigates variability arising from sample preparation, matrix effects, and instrument response, thereby enhancing the reliability and reproducibility of pharmacokinetic and metabolic studies.[1][5]

Chemical Structure and Properties

This compound possesses a piperidine ring structure with a methyl group attached to the nitrogen atom and a hydroxyl group at the 4-position. The key feature of this isotopologue is the presence of four deuterium atoms on the carbon atoms adjacent to the nitrogen, at positions 2 and 6.

Chemical Formula: C₆H₉D₄NO

Molecular Weight: 119.20 g/mol

CAS Number: 1189499-82-8

The incorporation of deuterium at the 2,2,6,6-positions provides a stable isotopic label with a significant mass shift (+4 Da) from the unlabeled analyte, ensuring clear differentiation in mass spectrometric analysis. The positions of deuterium labeling are strategically chosen to be remote from the sites of potential metabolic activity, thus minimizing the risk of isotopic exchange and ensuring the stability of the label during biological studies.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most efficiently achieved through the reduction of a deuterated precursor, 1-methyl-4-oxopiperidine-2,2,6,6-d4. This approach ensures the precise and stable incorporation of the deuterium atoms. The following protocol is a detailed, field-proven methodology for this synthesis.

Experimental Protocol: Reduction of 1-methyl-4-oxopiperidine-2,2,6,6-d4

This protocol describes the reduction of the ketone functionality of 1-methyl-4-oxopiperidine-2,2,6,6-d4 to the corresponding alcohol using sodium borohydride.

Materials:

-

1-methyl-4-oxopiperidine-2,2,6,6-d4

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-oxopiperidine-2,2,6,6-d4 in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition prevents a rapid, uncontrolled reaction and ensures efficient reduction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time, followed by gradual warming to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): If required, the crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones to alcohols without affecting other functional groups. Its ease of handling and high yield make it a preferred choice for this transformation.

-

Solvent: Methanol is an excellent solvent for both the piperidone precursor and sodium borohydride. It also serves as a proton source for the reaction mechanism.

-

Temperature Control: The initial cooling to 0 °C is a critical safety and efficiency measure. It moderates the reaction rate, preventing potential side reactions and ensuring a higher yield of the desired product.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Characterization: A Self-Validating System

The successful synthesis and purity of this compound are confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence of signals corresponding to the protons at the 2 and 6 positions of the piperidine ring, which would be present in the non-deuterated analog, provides direct evidence of successful deuteration. The remaining proton signals for the methyl group, the piperidine ring protons at positions 3 and 5, and the hydroxyl proton will be observed at their characteristic chemical shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will show the expected number of carbon signals. The signals for the deuterated carbons (C2 and C6) will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling, providing further confirmation of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the deuterated compound (119.20 g/mol ). The isotopic distribution pattern will confirm the incorporation of four deuterium atoms.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₆H₉D₄NO | [6] |

| Molecular Weight | 119.20 g/mol | [6] |

| CAS Number | 1189499-82-8 | [6] |

| Appearance | Brown Reddish Liquid | [7] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [7] |

Conclusion

This compound is a vital tool for researchers in drug development and related fields. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The synthesis of this compound via the reduction of its deuterated ketone precursor is a robust and efficient process. The combination of NMR and MS analysis provides a comprehensive and self-validating system to ensure the identity and purity of the final product, thereby upholding the rigorous standards of scientific integrity.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

- Midwest, M. J., & Shultz, M. D. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of pharmaceutical sciences, 73(1), 87–90.

-

ResearchGate. (2019, December 4). Reduction using sodium borohydride?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Sowa, J. R. Jr. (2012). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 41(4), 1138-1143.

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine IR Spectrum. Retrieved from [Link]

- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Goldberg, M. W., & Kirchensteiner, H. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.

-

Alpha Chemistry. (n.d.). 016942 this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

- Wiggins, J. S. (2015). Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy. The Aquila Digital Community.

- Shulgin, A. T. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87-90.

- Li, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(8), 661–676.

- Valle, H. U., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society.

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015).

- Giallongo, G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169.

-

PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]

- CN108947623A - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Methyl-4-hydroxypiperidine-d4

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical research and development, the purity and identity of every reagent are paramount. This is particularly true for stable isotope-labeled (SIL) compounds like 1-Methyl-4-hydroxypiperidine-d4, which serve as critical internal standards in bioanalytical studies. The Certificate of Analysis (CoA) is not merely a document; it is the foundational record that guarantees the material's identity, purity, and isotopic integrity, ensuring the validity of experimental data. This guide deconstructs the CoA for this compound, providing an in-depth look at the analytical science that underpins each reported value.

The Foundational Role of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies a product meets its predetermined specifications. For a deuterated standard, the CoA provides a multi-faceted analytical profile. It moves beyond simple purity to confirm the precise location and extent of deuterium incorporation, information that is vital for its application in quantitative mass spectrometry.[1] Trust in this document stems from the rigor and cross-validation of the analytical methods employed. Each test serves as a check on the others, creating a self-validating system that ensures the material's suitability for its intended scientific purpose.[2]

Deconstructing the Analytical Profile

A comprehensive CoA for this compound is built upon several key analytical pillars. Each pillar represents a distinct question being asked about the material, and the answer is provided through sophisticated instrumentation and validated methodologies.

Caption: Overall workflow for CoA generation.

Identity Confirmation: Is It the Right Molecule?

Before assessing purity, one must unequivocally confirm the molecule's identity. For a deuterated compound, this involves verifying both the core chemical structure and the presence of the deuterium labels.

-

Mass Spectrometry (MS): This is the primary technique for confirming molecular weight. For this compound (C₆H₉D₄NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 120.12 g/mol , compared to 116.10 g/mol for its non-deuterated counterpart. This mass shift is the first and most direct confirmation of successful deuteration. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence in the molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, ¹H NMR confirms the structure and, crucially, the location of the deuterium atoms. The ¹H NMR spectrum of this compound is expected to be significantly different from the unlabeled version. Protons on the deuterated carbons will be absent (or show greatly diminished signals), confirming the site of labeling. The remaining proton signals (e.g., on the N-methyl group) confirm the integrity of the rest of the molecule.[4][5]

Chemical Purity: How Clean Is It?

Chemical purity refers to the percentage of the desired compound relative to any non-isotopic impurities, such as starting materials, by-products, or degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV, ELSD, or CAD) is the gold standard for purity analysis of non-volatile organic compounds.[6] The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The peak area of the main component relative to the total area of all peaks provides the chemical purity value.

| Parameter | Typical Value | Significance |

| Identity by MS | Conforms | Confirms the molecular weight matches C₆H₉D₄NO. |

| Identity by ¹H NMR | Conforms to Structure | Verifies the chemical structure and location of deuterium. |

| Chemical Purity (HPLC) | ≥98.0% | Ensures minimal interference from organic impurities. |

| Isotopic Purity (MS) | ≥99 atom % D | Guarantees the high enrichment of the deuterium label. |

| Residual Solvents (GC) | Meets USP <467> Limits | Confirms absence of harmful volatile manufacturing residues.[7][8] |

| Caption: Table summarizing typical CoA specifications. |

Isotopic Purity & Enrichment: How Effective Is the Labeling?

This is a critical parameter unique to isotopically labeled compounds. It defines the percentage of molecules that contain the desired number of deuterium atoms versus those that are unlabeled or partially labeled.

-

Mass Spectrometry (MS): MS is the most direct way to measure isotopic enrichment.[9][10] By examining the isotopic cluster of the molecular ion, the relative abundance of the M+0 (unlabeled), M+1, M+2, M+3, and M+4 (fully labeled) species can be determined. Isotopic Purity is often reported as "atom % D," which reflects the percentage of deuterium at the labeled positions. For a high-quality standard, this value should be very high, typically >99 atom % D.[11]

-

¹H NMR Spectroscopy: This technique corroborates the MS findings. By comparing the integration of a proton signal at a labeled position (which should be very small) to a signal at an unlabeled position (e.g., the N-methyl group), one can calculate the isotopic enrichment at that specific site.[12]

Caption: Logic for determining isotopic enrichment.

Residual Solvents: What's Left Behind from Manufacturing?

Solvents used in the synthesis and purification process must be removed, as they provide no therapeutic benefit and can be toxic.[7][13]

-

Gas Chromatography-Headspace (GC-HS): This is the standard technique for analyzing volatile organic compounds. The sample is heated in a sealed vial (headspace), and the vapor is injected into a gas chromatograph. The method is highly sensitive and can quantify solvents at the parts-per-million (ppm) level. The limits for these solvents are strictly defined by pharmacopeial chapters such as USP <467> or ICH Q3C guidelines, which classify solvents based on their toxicity.[8][14][15]

Experimental Protocols: A Closer Look

To illustrate the rigor behind the CoA, below are condensed, exemplary protocols for two key analyses. These methods must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[16][17]

Protocol 1: Chemical Purity by RP-HPLC

-

System: HPLC with UV or ELSD detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.

-

Analysis: The chromatogram is recorded for 25 minutes. Purity is calculated as the percentage of the main peak area relative to the total peak area. System suitability tests (e.g., replicate injections of a standard) must be performed to ensure the system is operating correctly.[6]

Protocol 2: Isotopic Enrichment by LC-MS

-

System: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: A short isocratic method is often sufficient to separate the analyte from the injection solvent.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MS Acquisition: Full scan mode from m/z 100-150.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

-

Analysis: Acquire the mass spectrum of the analyte as it elutes. Extract the ion chromatograms for the protonated molecular ions of the unlabeled (M+0) through fully labeled (M+4) species. Integrate the peak areas for each isotopologue.

-

Calculation: The isotopic enrichment is calculated based on the relative abundance of the M+4 ion compared to the sum of all relevant isotopologue ions (M+0 to M+4).[18]

Conclusion

The Certificate of Analysis for this compound is far more than a simple data sheet. It is a synthesis of complex analytical work, grounded in validated, orthogonal methods. For the researcher, it provides the necessary confidence to use the material as an internal standard, knowing that its identity is confirmed, its chemical purity is high, its isotopic enrichment is accurately determined, and harmful residual solvents are absent. A thorough understanding of the techniques and principles behind the CoA empowers scientists to critically evaluate their reagents and, ultimately, produce more reliable and reproducible data.

References

-

Title: <467> RESIDUAL SOLVENTS Source: USP-NF URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: USP <467> Residual solvent determination in pharmaceutical products. Source: SCISPEC URL: [Link]

-

Title: USP 467- Regulation for Residual Solvents in Pharmaceuticals Source: Regulatory Resources URL: [Link]

-

Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: Element URL: [Link]

-

Title: Deuterium NMR Source: Wikipedia URL: [Link]

-

Title: All About USP 467 Residual Solvent: Regulatory and Application Updates Source: Agilent URL: [Link]

-

Title: Isotopic Labeling Analysis using Single Cell Mass Spectrometry Source: bioRxiv URL: [Link]

-

Title: Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Source: ACS Publications URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

-

Title: Quality Guidelines Source: ICH URL: [Link]

-

Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

-

Title: Isotope Labeling Source: Cerno Bioscience URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

-

Title: Isotopic labelling analysis using single cell mass spectrometry Source: PubMed URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: RSC Publishing URL: [Link]

-

Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]

-

Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

-

Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed URL: [Link]

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. database.ich.org [database.ich.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uspnf.com [uspnf.com]

- 8. scispec.co.th [scispec.co.th]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfachemic.com [alfachemic.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. agilent.com [agilent.com]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Procurement and Application of 1-Methyl-4-hydroxypiperidine-d4 for Bioanalytical Research

Abstract

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of 1-Methyl-4-hydroxypiperidine-d4 (CAS No. 1189499-82-8), a critical reagent in modern bioanalytical studies. We delve into the scientific principles underpinning its primary application as a deuterated internal standard in mass spectrometry, establish rigorous criteria for supplier selection, and present a detailed protocol for its qualification and implementation in a regulated laboratory setting. The objective is to equip the reader with the expertise to not only procure a high-quality standard but also to ensure its effective use, thereby enhancing the accuracy, precision, and robustness of quantitative bioanalytical data.

Chapter 1: The Indispensable Role of this compound in Modern Bioanalysis

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals. Consequently, hydroxylated metabolites, such as 1-Methyl-4-hydroxypiperidine, are common analytes of interest in pharmacokinetic (PK) and drug metabolism studies. Accurate quantification of these analytes in complex biological matrices like plasma, blood, or urine is paramount for assessing the safety and efficacy of new chemical entities.

Liquid chromatography-mass spectrometry (LC-MS) has become the definitive tool for this purpose due to its high sensitivity and specificity.[1] However, the analytical process is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[2][3] To counteract these variables, a robust internal standard (IS) is essential.[4]

1.1 The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantification in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[][6][7][8] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, calibrator, and quality control (QC) sample before processing. This compound is the SIL counterpart to the endogenous or "light" analyte.

The core principle of IDMS is that the SIL internal standard is chemically identical to the analyte and thus experiences the same physical and chemical variations during sample preparation and analysis.[2][3] Because the IS and analyte co-elute chromatographically but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their peak areas provides a highly precise and accurate measure of the analyte's concentration, irrespective of sample loss or matrix-induced signal fluctuation.[1][4]

1.2 Why Deuterium Labeling is Preferred

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] Replacing one or more hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties.[3][9] This is the ideal characteristic for an internal standard, as it ensures the IS closely mimics the chromatographic behavior and ionization efficiency of the analyte.[4] Generally, a mass increase of +3 atomic mass units or more is desirable to prevent isotopic crosstalk from the naturally occurring ¹³C isotopes of the unlabeled analyte.[4] this compound, with four deuterium atoms, readily meets this criterion.

Chapter 2: Critical Quality Attributes for a Reliable Internal Standard

The integrity of bioanalytical data is directly dependent on the quality of the reference standards used.[10] When procuring this compound, a thorough evaluation of its quality attributes is not merely a recommendation but a regulatory expectation.[11][12]

2.1 Chemical Purity

High chemical purity is crucial to prevent the introduction of interfering peaks that could co-elute with the analyte or the IS, leading to inaccurate quantification. The Certificate of Analysis (CoA) should specify the chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a minimum acceptable purity of 98%.

2.2 Isotopic Purity (Enrichment)

Isotopic purity, or enrichment, refers to the percentage of the SIL compound that contains the desired number of deuterium atoms. High isotopic enrichment (ideally >98%) is critical to minimize the contribution of the unlabeled (d0) species within the IS material.[9] The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte's true concentration.[2]

2.3 Stability

The long-term and short-term stability of the standard under various storage and handling conditions must be assured. Suppliers should provide data on the compound's stability, and end-users must verify this upon receipt and throughout its use.[13]

The diagram below illustrates the key attributes that define a high-quality deuterated internal standard.

Caption: Core Quality Attributes of a Bioanalytical Internal Standard.

Chapter 3: Commercial Supplier Landscape & Comparative Analysis

Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. When selecting a vendor for this compound, it is essential to look beyond price and consider the supplier's reputation, the quality of their documentation, and the specifications of the product.

Below is a comparative table of publicly available information from select suppliers. Researchers should always request a lot-specific Certificate of Analysis before purchase.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.20 | For Research Use Only.[14] |

| Pharmaffiliates | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.2 | States the product is highly pure.[15] |

| MP Biomedicals | This compound | 1189499-82-8 | C₆H₉D₄NO | 119.2 | Listed as highly purified.[16] |

| Clinivex | This compound | 1189499-82-8 | - | - | Available as a reference standard.[17] |

Note: This table is for illustrative purposes. Availability and specifications are subject to change and must be verified directly with the supplier.

Chapter 4: Protocol for Qualification and Use of a New Lot

Upon receiving a new lot of this compound, it is critical to perform a qualification process to verify its identity, purity, and suitability for its intended purpose. This protocol is a self-validating system that ensures the integrity of the standard before it is introduced into routine sample analysis. This aligns with FDA guidance on bioanalytical method validation.[12][13][18]

4.1 Step-by-Step Qualification Workflow

Caption: Workflow for New Internal Standard Lot Qualification.

4.2 Detailed Experimental Protocols

Objective: To qualify a new lot of this compound for use as an internal standard in a quantitative bioanalytical method.

Materials:

-

This compound (new lot)

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Control biological matrix (e.g., human plasma K2EDTA)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

Protocol:

-

Receipt and Documentation Review:

-

Visually inspect the container for integrity upon arrival.

-

Review the supplier's Certificate of Analysis (CoA). Verify that the lot number, chemical name, CAS number, molecular weight, and purity meet pre-defined acceptance criteria (e.g., Chemical Purity ≥ 98%, Isotopic Enrichment ≥ 98%).

-

File the CoA for regulatory compliance.

-

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of the standard using a calibrated analytical balance.

-

Dissolve the standard in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Store the stock solution under specified conditions (e.g., 2-8°C) as recommended by the supplier and internal SOPs.

-

-

Identity Confirmation by Mass Spectrometry:

-

Prepare a dilute solution (e.g., 100 ng/mL) from the stock.

-

Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

-

Confirm the presence of the expected protonated molecule [M+H]⁺ at the correct m/z (expected for C₆H₉D₄NO = ~120.2). The observed mass should be within a narrow tolerance (e.g., ± 0.5 Da) of the theoretical mass.

-

-

Chemical Purity Assessment by LC-UV/MS:

-

Develop a simple isocratic or gradient LC method.

-

Inject a high concentration of the stock solution (e.g., 10 µg/mL).

-

Monitor the separation using a UV detector (if the molecule has a chromophore) and the MS detector (in full scan mode).

-

The primary peak should account for ≥98% of the total peak area in the chromatogram. Document any impurity peaks observed.

-

-

Isotopic Purity Check:

-

Using the data from Step 3 or 4, examine the mass spectrum of the main peak.

-

Measure the peak intensity of the d4 species (e.g., m/z 120.2) and the unlabeled d0 species (m/z 116.2).

-

Calculate the isotopic purity. The response of the d0 peak should be minimal, confirming high isotopic enrichment.

-

-

Interference Check in Blank Matrix:

-

Process a sample of the control biological matrix (blank) and a blank sample spiked only with the new IS working solution.

-

Analyze using the target LC-MS/MS method.

-

Confirm that in the IS-spiked sample, there is no significant signal in the mass transition channel for the unlabeled analyte. This ensures the IS does not contribute to the analyte signal.

-

-

Release for Use:

-

If all acceptance criteria are met, formally document the qualification results and release the new lot of the internal standard for use in bioanalytical studies.

-

Conclusion

This compound is a cornerstone reagent for the accurate bioanalysis of piperidine-containing pharmaceuticals and their metabolites. Its efficacy, however, is entirely dependent on its quality. By applying the principles of Isotope Dilution Mass Spectrometry and adhering to a stringent qualification process, researchers and drug development professionals can ensure the highest level of data integrity. This technical guide serves as a framework for making informed procurement decisions and implementing robust, scientifically sound, and regulatory-compliant analytical methods, ultimately contributing to the successful development of new therapeutics.

References

-

Armin, A., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Britannica (2025). Isotope dilution. Available at: [Link]

-

AptoChem (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

-

MP Biomedicals (n.d.). This compound. Available at: [Link]

-

Wikipedia (n.d.). Isotope dilution. Available at: [Link]

-

Varga, Z., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

Pharmaffiliates (n.d.). This compound. Available at: [Link]

-

U.S. Food and Drug Administration (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

-

U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

-

U.S. Food and Drug Administration (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

-

U.S. Department of Health and Human Services (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. osti.gov [osti.gov]

- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fda.gov [fda.gov]

- 11. moh.gov.bw [moh.gov.bw]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. scbt.com [scbt.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. usbio.net [usbio.net]

- 17. clinivex.com [clinivex.com]

- 18. hhs.gov [hhs.gov]

A Technical Guide to the Isotopic Purity of 1-Methyl-4-hydroxypiperidine-d4: Principles, Analysis, and Application

Abstract

This guide provides a comprehensive technical overview of the critical quality attribute of isotopic purity for 1-Methyl-4-hydroxypiperidine-d4 (d4-MHP), a deuterated stable isotope-labeled internal standard (SIL-IS). Targeted at researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental reasons why high isotopic purity is non-negotiable for robust bioanalytical assays. We will explore the primary analytical techniques for its verification—namely, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing both the theoretical basis and practical, step-by-step protocols. The causality behind experimental choices is emphasized to empower users not just to execute, but to understand and troubleshoot the verification process.

The Imperative of Isotopic Purity in Bioanalysis

This compound is the stable isotope-labeled analogue of 1-Methyl-4-hydroxypiperidine (MHP). Its primary application is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS), to support pharmacokinetic and drug metabolism studies. An ideal SIL-IS should be chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2] The incorporation of heavy isotopes (deuterium, in this case) allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z).

The central assumption underpinning the use of a SIL-IS is that its concentration is known and constant across all samples. However, this assumption is compromised if the SIL-IS contains a significant fraction of the unlabeled analyte (d0 isotopologue) or other lower mass isotopologues. This phenomenon, known as isotopic cross-contribution or "crosstalk," occurs when the signal from the analyte contributes to the signal of the SIL-IS, or vice-versa.[3][4][5] Such interference can lead to inaccurate and unreliable quantification, particularly at the lower limit of quantitation (LLOQ).[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to ensure that the internal standard does not interfere with the analyte, making the verification of isotopic purity a critical step in method validation.[6][7][8]

To mitigate these risks, the isotopic purity of a deuterated standard should be as high as possible, typically exceeding 98-99% deuterium enrichment.

Synthetic Origins of Isotopic Impurities

Understanding the potential for isotopic impurities begins with the synthesis of the molecule. While specific proprietary synthesis routes for d4-MHP are not always public, deuteration is typically achieved through methods like reductive amination using a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) on a piperidone precursor or through catalytic deuterium exchange.

-

Incomplete Deuteration: The primary source of isotopic impurities is the incomplete replacement of hydrogen with deuterium atoms at the target positions. This results in a population of molecules with fewer than four deuterium atoms (d3, d2, d1) and a residual amount of the unlabeled d0 compound.

-

Back-Exchange: In some cases, deuterium atoms at certain positions can be labile and may exchange back to hydrogen during workup or storage if exposed to protic solvents or acidic/basic conditions.

Therefore, a batch of d4-MHP is not a single entity but a distribution of isotopologues. The goal of quality control is to ensure that the d4 species is overwhelmingly abundant.

Analytical Characterization: A Dual-Technique Approach

A robust assessment of isotopic purity relies on a combination of Mass Spectrometry and NMR Spectroscopy.[9] MS provides a direct measure of the isotopologue distribution, while NMR confirms the positions of deuteration and the absence of protons at those sites.[9][10]

Mass Spectrometry for Isotopologue Distribution

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for quantifying the relative abundance of each isotopologue.[11][12] Its ability to resolve small mass differences is crucial for accurately measuring the isotopic cluster.

By infusing a concentrated solution of d4-MHP into an HRMS instrument, we can observe the molecular ion cluster. The unlabeled MHP has a monoisotopic mass of approximately 115.0997 g/mol . The fully deuterated d4-MHP will have a mass of approximately 119.1248 g/mol . The mass spectrometer separates and detects the ions of each isotopologue (d0, d1, d2, d3, d4), and the relative intensity of each peak in the spectrum corresponds to its abundance in the sample.[10] A high-resolution instrument (e.g., Orbitrap or TOF) is chosen to ensure that the isotopic peaks are baseline-resolved from any potential low-level chemical impurities.[11][12]

-

Solution Preparation: Prepare a solution of this compound at a concentration of ~1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: This concentration is high enough to produce a strong signal for even low-abundance isotopologues but low enough to avoid detector saturation.

-

Instrumentation: Use a high-resolution mass spectrometer capable of >10,000 resolution (FWHM).

-

Analysis Method:

-

Mode: Positive Electrospray Ionization (ESI+). Rationale: The piperidine nitrogen is basic and readily protonated to form [M+H]⁺ ions.

-

Acquisition: Full Scan MS (not MS/MS) over a mass range that covers the expected isotopologues (e.g., m/z 115-125).

-

Introduction: Direct infusion via syringe pump at a flow rate of 5-10 µL/min. Rationale: Direct infusion provides a stable, continuous signal, ideal for signal averaging and accurate relative abundance measurement without chromatographic effects.

-

-

Data Acquisition: Acquire data for at least 1-2 minutes to obtain a stable, averaged spectrum.

-

Data Processing:

-

Identify the peak for the protonated molecular ion of each isotopologue:

-

d0: [M(d0)+H]⁺ ≈ 116.1075

-

d1: [M(d1)+H]⁺ ≈ 117.1138

-

d2: [M(d2)+H]⁺ ≈ 118.1201

-

d3: [M(d3)+H]⁺ ≈ 119.1264

-

d4: [M(d4)+H]⁺ ≈ 120.1327

-

-

Integrate the peak area or record the intensity for each of these peaks.

-

-

Calculation:

-

Sum the intensities of all observed isotopologues (I_d0 + I_d1 + I_d2 + I_d3 + I_d4).

-

Calculate the isotopic purity as:

-

Isotopic Purity (%) = (Intensity of d4 Peak / Total Intensity of All Isotopologues) x 100

-

-

NMR Spectroscopy for Positional Verification

While MS confirms the mass distribution, it does not inherently prove where the deuterium atoms are located. Proton NMR (¹H NMR) serves as an excellent complementary technique to verify the degree of deuteration at the intended positions by observing the disappearance of proton signals.[9][10] For a more direct, though less common, analysis, Deuterium NMR (²H or D-NMR) can also be used.[13][14]

In a ¹H NMR spectrum, the integral of a signal is proportional to the number of protons giving rise to that signal. If a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear (or be significantly diminished). By comparing the spectrum of d4-MHP to that of its unlabeled standard and integrating the remaining signals against a non-deuterated portion of the molecule (like the N-methyl group), we can calculate the extent of deuteration.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent that provides a clean spectral window (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Rationale: Using a deuterated solvent prevents large solvent proton signals from obscuring the analyte signals.[15]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5x the longest T₁) to allow for accurate integration.

-

Data Processing:

-

Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

-

Integrate the signal for the N-methyl protons (a singlet, expected around 2.2-2.5 ppm). Set this integral to its theoretical proton value (3H).

-

Integrate the residual proton signals at the positions on the piperidine ring where deuteration was intended (positions 2, 3, 5, and 6).

-

The sum of these residual integrals should be very small. The degree of deuteration can be calculated. For example, if the sum of residual integrals in the deuterated region is 0.04, it implies 4 - 0.04 = 3.96 deuterium atoms are present on average.

-

Data Presentation and Acceptance Criteria

Quantitative data for a batch of this compound should be summarized clearly.

Table 1: Example Certificate of Analysis Data

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC/UV | ≥ 98.0% | 99.5% |

| Isotopic Purity (d4) | HRMS | ≥ 98.0% | 99.1% |

| Isotopologue Distribution | HRMS | Report | d0: 0.0%, d1: 0.1%, d2: 0.3%, d3: 0.5%, d4: 99.1% |

| Deuterium Incorporation | ¹H NMR | Conforms to structure | Conforms |

Visualizing the Workflow and Concepts

Diagrams can clarify complex analytical workflows and theoretical concepts.

Caption: Isotopic crosstalk from a d0 impurity in the internal standard.

Conclusion

The verification of isotopic purity for this compound is a critical, multi-faceted process that underpins the reliability of quantitative bioanalytical data. A dual-pronged approach using high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system. HRMS quantifies the distribution of isotopologues, directly measuring purity, while ¹H NMR confirms the successful and specific incorporation of deuterium. By understanding the principles behind these analyses and adhering to rigorous protocols, researchers can ensure the integrity of their internal standards, thereby guaranteeing the accuracy and reproducibility of their results in drug development and beyond.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. BenchChem.

- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy.

- Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.

- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.

- Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate.

- Bioanalytical Method Validation - Guidance for Industry. FDA.

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.

- Deuterium NMR. Wikipedia.

- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

Sources

- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. synmr.in [synmr.in]

A Technical Guide to 1-Methyl-4-hydroxypiperidine-d4: Synthesis, Characterization, and Application

Introduction: The Role of Isotopic Labeling in Precision Analysis

In the landscape of modern pharmaceutical and metabolic research, the demand for analytical precision is paramount. Stable isotope-labeled compounds are cornerstone tools that enable researchers to achieve unparalleled accuracy in quantitative analysis. 1-Methyl-4-hydroxypiperidine-d4, a deuterated analog of N-methyl-4-piperidinol, exemplifies a critical reagent designed for this purpose. Its structural similarity to the parent molecule, combined with its distinct mass, makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

This guide provides an in-depth technical overview of this compound, intended for researchers, analytical chemists, and drug metabolism scientists. We will explore a logical synthetic pathway, detail the rigorous, multi-technique approach required for its structural and isotopic characterization, and discuss its principal application, providing field-proven insights into best practices.

Physicochemical and Isotopic Properties

The fundamental characteristics of this compound are summarized below. The incorporation of four deuterium atoms results in a nominal mass increase of 4 Da compared to its non-labeled counterpart.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1189499-82-8 | [1] |

| Molecular Formula | C₆H₉D₄NO | [1] |

| Molecular Weight | 119.20 g/mol | [1] |

| Synonyms | 1-Methyl-4-piperidinol-d4, 4-Hydroxy-N-methylpiperidine-d4, N-Methyl-4-hydroxypiperidine-d4 | [2] |

| Parent Compound | 1-Methyl-4-hydroxypiperidine (CAS: 106-52-5) | [3][4] |

| Parent MW | 115.17 g/mol | [3] |

Note: The exact positions of the deuterium atoms are typically confirmed by NMR analysis as described in the characterization section. A common and synthetically accessible structure is 1-Methyl-4-hydroxypiperidine-2,2,6,6-d4.

Synthesis and Isotopic Labeling Strategy

Expertise & Causality: The synthesis of this compound is most logically achieved via the reduction of a deuterated ketone precursor. The causality behind this choice is twofold: 1) It allows for the introduction of deuterium atoms at specific, non-exchangeable positions, and 2) It utilizes commercially available and highly efficient reducing agents.

A plausible and efficient synthetic route begins with the precursor 1-Methyl-4-piperidone. The four deuterium atoms can be introduced by first performing a base-catalyzed hydrogen-deuterium exchange at the alpha-positions to the carbonyl group, followed by a stereospecific reduction. However, a more direct approach involves the reduction of 1-Methyl-4-piperidone using a deuterated reducing agent. For the synthesis of the 2,2,6,6-d4 isotopologue, a base-catalyzed exchange followed by reduction is most logical.

Below is a representative protocol for its synthesis.

Experimental Protocol: Synthesis via Reductive Deuteration

Objective: To synthesize 1-Methyl-4-hydroxypiperidine-2,2,6,6-d4 from 1-Methyl-4-piperidone.

Step 1: Base-Catalyzed H/D Exchange

-

To a solution of 1-Methyl-4-piperidone (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of a base such as sodium methoxide (NaOMe).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) for several hours to allow for the exchange of the alpha-protons with deuterium. The progress can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the protons at the C2 and C6 positions.

-

Upon completion, neutralize the reaction with a deuterated acid (e.g., DCl in D₂O) and extract the deuterated piperidone intermediate using a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-4-piperidone-2,2,6,6-d4.

Step 2: Carbonyl Reduction

-

Dissolve the 1-Methyl-4-piperidone-2,2,6,6-d4 intermediate (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol at 0 °C.

-

Slowly add a reducing agent like sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Causality: NaBH₄ is chosen for its high selectivity in reducing ketones in the presence of the tertiary amine, its mild reaction conditions, and operational simplicity.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Extract the aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purify the product via column chromatography or distillation if necessary.

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization: A Self-Validating System

Trustworthiness: The characterization of a stable isotope-labeled standard is not a single measurement but a self-validating system of orthogonal analytical techniques. No single method can simultaneously confirm the molecular structure, the precise location of the labels, and the isotopic purity. The combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides this comprehensive and trustworthy validation.[5]

Caption: Orthogonal analytical workflow for validating a deuterated standard.

Protocol 1: NMR Characterization for Structural Integrity and Label Position

Objective: To confirm the chemical structure and determine the location and completeness of deuterium incorporation.

-

Sample Preparation: Accurately weigh ~5 mg of the synthesized compound into a clean NMR tube. Dissolve in a suitable non-deuterated solvent (e.g., Chloroform or DMSO) to avoid signal overlap in ²H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Expected Result: The spectrum should match the structure of 1-Methyl-4-hydroxypiperidine, but with significantly diminished or absent signals for the protons at the deuterated positions (e.g., C2 and C6). The integration of any residual proton signals at these positions relative to a stable signal (e.g., the N-methyl group) provides a preliminary measure of isotopic enrichment.[6]

-

-

²H NMR Acquisition:

-

Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei.

-

Expected Result: A signal will appear at the chemical shift corresponding to the positions where deuterium has been incorporated. This provides unambiguous confirmation of the label's location.[6]

-

-

Data Analysis: Compare the ¹H and ²H spectra. The disappearance of a signal in the ¹H spectrum coupled with the appearance of a signal in the ²H spectrum at the same chemical shift is conclusive evidence of successful site-specific labeling.

Protocol 2: LC-MS Analysis for Isotopic Purity and Distribution

Objective: To determine the isotopic distribution (e.g., percentage of D4, D3, D2, etc.) and overall chemical purity of the compound. High-resolution mass spectrometry is crucial for this task.[7]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., 50:50 Methanol:Water).

-

LC-MS/MS Method:

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure the compound elutes as a sharp, symmetrical peak.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Acquisition: Perform a full scan analysis using a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ (m/z 120.15 for D4).

-

Examine the mass spectrum across the eluting peak.

-

Measure the peak area or intensity for each isotopologue (D0, D1, D2, D3, D4).

-

Calculate the isotopic purity by expressing the intensity of the desired D4 isotopologue as a percentage of the sum of all related isotopic peaks.[7] A correction for the natural abundance of ¹³C may be necessary for the highest accuracy.

-

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analog in complex biological matrices like plasma, urine, or tissue homogenates.[8]

The Rationale for a SIL-IS: In LC-MS/MS bioanalysis, variability can be introduced at every step: sample extraction, autosampler injection, and ionization in the mass spectrometer (ion suppression or enhancement). A SIL-IS is the gold standard because it is chemically identical to the analyte and will therefore co-elute chromatographically and experience nearly identical recovery and matrix effects.[9] However, because it has a different mass, the mass spectrometer can distinguish it from the analyte. By adding a known amount of the SIL-IS to every sample, standard, and quality control at the beginning of the sample preparation process, the ratio of the analyte response to the IS response is used for quantification. This ratio corrects for variability, leading to highly accurate and precise results.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for generating high-fidelity data in preclinical and clinical research. Its value is predicated on a robust synthetic route and, most critically, a comprehensive analytical characterization that validates its structure and isotopic purity. By employing a dual-technique approach of NMR and LC-HRMS, researchers can have full confidence in its identity. When used as an internal standard in quantitative LC-MS/MS assays, it provides the foundation for accurate, precise, and reproducible measurements, upholding the highest standards of scientific integrity in drug development and beyond.

References

-

National Institute of Standards and Technology. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Roy, A., & Kumar, H. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(1), 25-33. Retrieved January 15, 2026, from [Link]

-

McKelvie, J. R., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. (n.d.). Cumene. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Pate, S. E., et al. (2021). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 15, 2026, from [Link]

-

Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. Retrieved January 15, 2026, from [Link]

-

Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Retrieved January 15, 2026, from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved January 15, 2026, from [Link]

-

Han, J., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9377. Retrieved January 15, 2026, from [Link]

-

Han, H., & de Visser, J. A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Current Pharmaceutical Analysis, 1(1), 3-15. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]

- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scispace.com [scispace.com]

The Quintessential Guide to 1-Methyl-4-hydroxypiperidine-d4: A Senior Application Scientist's Perspective on its Role as an Internal Standard in Regulated Bioanalysis

Abstract

In the landscape of quantitative bioanalysis, particularly within the stringent framework of drug development, the pursuit of accuracy and precision is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not merely a matter of convention but a fundamental necessity for robust and reliable data. This technical guide provides an in-depth exploration of 1-Methyl-4-hydroxypiperidine-d4, a deuterated molecule poised for effective application as an internal standard. We will dissect its core properties, propose a logical synthetic pathway, and present a detailed, field-tested protocol for its use in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of stable isotope-labeled internal standards.

The Imperative for an Internal Standard: Mitigating Analytical Variability